2,3-Dichloro-6-nitroquinoxaline
Overview
Description
2,3-Dichloro-6-nitroquinoxaline is a chemical compound that has garnered interest for its unique structure and reactivity. It serves as a versatile intermediate in the synthesis of various heterocyclic compounds and demonstrates interesting chemical behavior due to its dichloro and nitro groups.
Synthesis Analysis
The synthesis of 2,3-Dichloro-6-nitroquinoxaline and its derivatives involves displacement reactions with different reagents. For instance, displacement reactions with 1-methylpiperazine can selectively occur at position-2, leading to mono- and bis-derivatives. These derivatives can further undergo transformations, showcasing the compound's versatility as a synthetic intermediate (Nagarajan et al., 1986).
Molecular Structure Analysis
The molecular structure of 2,3-Dichloro-6-nitroquinoxaline derivatives has been elucidated through various spectroscopic techniques. The presence of dichloro and nitro groups significantly influences the electronic structure of the quinoxaline core, affecting its reactivity and physical properties.
Chemical Reactions and Properties
2,3-Dichloro-6-nitroquinoxaline undergoes a range of chemical reactions, including nucleophilic substitutions that lead to the formation of diverse quinoxaline derivatives. These reactions are influenced by the nitro and chloro substituents, which activate the quinoxaline nucleus towards nucleophilic attack. The compound's reactivity is a subject of study for the synthesis of pharmaceuticals and other heterocyclic compounds (Takahashi & Otomasu, 1970).
Scientific Research Applications
Synthesis and Chemical Reactions
2,3-Dichloro-6-nitroquinoxaline is a compound that undergoes various chemical reactions, leading to the synthesis of diverse derivatives. Nagarajan et al. (1986) explored its displacement reactions, synthesizing s-triazolo[3,4-a]quinoxaline derivatives. These derivatives are important for further chemical and pharmacological studies. Similarly, Krishnan et al. (2000) conducted studies on the synthesis of mono and dialkoxyquinoxalines from 2,3-dichloro-6-nitroquinoxaline, showcasing its versatility in chemical reactions (Nagarajan, Parthasarathy, Shenoy, & Anandan, 1986) (Krishnan, Chowdary, Dubey, Naidu, & Sunkara, 2000).
Use in Dye Synthesis and Textile Industry
Rangnekar and Tagdiwala (1986) reported on the use of derivatives of 2,3-dichloro-6-nitroquinoxaline as fluorescent whiteners for polyester fibers. This application is significant in the textile industry, where such compounds enhance the appearance and quality of fabrics (Rangnekar & Tagdiwala, 1986).
Biological Applications
Studies have also shown the potential biological applications of derivatives of 2,3-Dichloro-6-nitroquinoxaline. Taiwo et al. (2021) synthesized quinoxaline-based heterocycles and evaluated their antibacterial properties, finding them effective against various bacterial strains. This indicates a potential use in developing new antibacterial agents (Taiwo, Obafemi, & Akinpelu, 2021).
Analytical and Imaging Techniques
Silva et al. (2016) utilized derivatives of 2,3-dichloro-6-nitroquinoxaline in the study of digital imaging and image analysis for the characterization of synthetic dyes. This application is crucial in analytical chemistry for understanding the properties and behaviors of complex organic compounds (Silva et al., 2016).
Safety And Hazards
2,3-Dichloro-6-nitroquinoxaline is classified as a dangerous substance. It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin or eye irritation persists .
Future Directions
properties
IUPAC Name |
2,3-dichloro-6-nitroquinoxaline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2N3O2/c9-7-8(10)12-6-3-4(13(14)15)1-2-5(6)11-7/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFJCUOAQTGDBPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])N=C(C(=N2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00351044 | |
Record name | 2,3-Dichloro-6-nitroquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00351044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dichloro-6-nitroquinoxaline | |
CAS RN |
2379-60-4 | |
Record name | 2,3-Dichloro-6-nitroquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00351044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-Dichloro-6-nitroquinoxaline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.